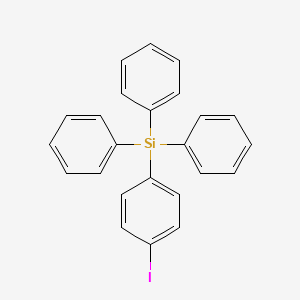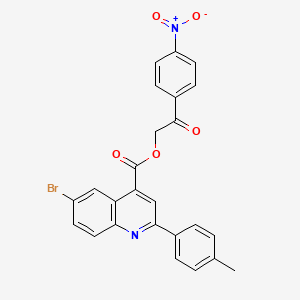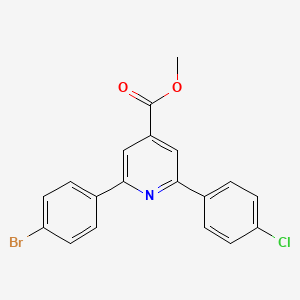
(4-Iodophenyl)triphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodophényl)triphénylsilane est un composé organosilicié de formule moléculaire C24H19ISi et de masse moléculaire 462,40 g/mol Il se caractérise par la présence d'un atome d'iode lié à un cycle phényle, lui-même lié à un groupe triphénylsilane.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du (4-Iodophényl)triphénylsilane implique généralement la réaction de l'iodobenzène avec le triphénylsilane dans des conditions spécifiques. Une méthode courante est la réaction de couplage croisé catalysée par le palladium, où l'iodobenzène est mis en réaction avec le triphénylsilane en présence d'un catalyseur au palladium et d'une base . La réaction est généralement réalisée sous atmosphère inerte, comme l'azote ou l'argon, pour éviter l'oxydation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du (4-Iodophényl)triphénylsilane ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les méthodes de synthèse de laboratoire. Cela inclut l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, pour obtenir des rendements et une pureté plus élevés à l'échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
(4-Iodophényl)triphénylsilane subit différents types de réactions chimiques, notamment:
Réactions de substitution: L'atome d'iode peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactions de couplage croisé: Le composé peut participer à des réactions de couplage croisé de Suzuki et de Sonogashira pour former de nouvelles liaisons carbone-carbone.
Réactifs et conditions courants
Catalyseurs au palladium: Utilisés dans les réactions de couplage croisé.
Bases: Telles que le carbonate de potassium ou l'hydroxyde de sodium, pour faciliter la substitution nucléophile.
Solvants: Les solvants courants incluent le tétrahydrofurane (THF) et la diméthylformamide (DMF).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, dans une réaction de couplage de Suzuki, le produit serait un composé biaryle, tandis que dans un couplage de Sonogashira, le produit serait un composé aryle substitué par une alkyne .
Applications de la recherche scientifique
(4-Iodophényl)triphénylsilane a plusieurs applications dans la recherche scientifique, notamment:
Médecine: Investigé pour son utilisation potentielle dans le développement de médicaments et comme élément constitutif de produits pharmaceutiques.
Industrie: Utilisé dans la production de matériaux avancés, tels que les polymères et les composants électroniques.
Mécanisme d'action
Le mécanisme d'action du (4-Iodophényl)triphénylsilane dans les réactions chimiques implique l'activation de l'atome d'iode, ce qui facilite sa participation à diverses réactions de substitution et de couplage croisé. Les cibles moléculaires et les voies impliquées dépendent de la réaction spécifique et des réactifs utilisés .
Applications De Recherche Scientifique
(4-Iodophenyl)triphenylsilane has several applications in scientific research, including:
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (4-Iodophenyl)triphenylsilane in chemical reactions involves the activation of the iodine atom, which facilitates its participation in various substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Composés similaires
- (4-Bromophényl)triphénylsilane
- (4-Fluorophényl)triphénylsilane
- (4-Méthoxyphényl)triphénylsilane
- (4-Chlorophényl)triphénylsilane
Unicité
(4-Iodophényl)triphénylsilane est unique en raison de la présence de l'atome d'iode, qui confère une réactivité distincte par rapport aux autres triphénylsilanes halogénés. La taille plus importante et l'électronégativité plus faible de l'atome d'iode par rapport au brome, au chlore et au fluor entraînent des cinétiques et des mécanismes de réaction différents, ce qui en fait un composé précieux pour des applications synthétiques spécifiques .
Propriétés
Formule moléculaire |
C24H19ISi |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
(4-iodophenyl)-triphenylsilane |
InChI |
InChI=1S/C24H19ISi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
Clé InChI |
GIMSDWYUZPAZMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one](/img/structure/B12041263.png)


![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12041278.png)
![4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041284.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12041285.png)

![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione](/img/structure/B12041300.png)
![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041305.png)
![(5Z)-3-Cyclopentyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041312.png)


![2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione](/img/structure/B12041332.png)

